molecular formula C13H19BrO B144168 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene CAS No. 172901-00-7

1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene

Katalognummer: B144168
CAS-Nummer: 172901-00-7
Molekulargewicht: 271.19 g/mol
InChI-Schlüssel: ADRDHWGOETUEBH-CYBMUJFWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene (CAS: 172901-00-7) is a brominated aromatic ether with the molecular formula C₁₃H₁₉BrO. Its structure features a benzene ring substituted with a methoxy group containing a branched alkyl chain (3-methylbutoxy) and a bromomethyl moiety at the (S)-configured second carbon. This stereochemical specificity may influence its reactivity in asymmetric synthesis or catalytic applications. The compound is classified under HS code 2909306000 in the U.S. and 2909300000 in Canada as an aromatic ether derivative .

Eigenschaften

IUPAC Name

[(2S)-2-(bromomethyl)-3-methylbutoxy]methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrO/c1-11(2)13(8-14)10-15-9-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADRDHWGOETUEBH-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(COCC1=CC=CC=C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](COCC1=CC=CC=C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00471079
Record name 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00471079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172901-00-7
Record name 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00471079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Chiral Starting Material Approach

The (S)-configuration is introduced via enantioselective synthesis of the alcohol precursor, (R)-2-(hydroxymethyl)-3-methylbutanol, followed by bromination.

Asymmetric Reduction of Ketone Precursors

  • Substrate : 3-Methyl-2-(hydroxymethyl)butanone.

  • Reduction : Catalytic hydrogenation using chiral catalysts (e.g., (R)-BINAP-Ru complexes) yields (R)-2-(hydroxymethyl)-3-methylbutanol with >98% enantiomeric excess (ee).

  • Conditions : H₂ (50 psi), ethanol, 25°C, 12 hours.

Etherification with Benzyl Bromide

  • Reaction : (R)-2-(hydroxymethyl)-3-methylbutanol reacts with benzyl bromide under basic conditions.

    (R)-Alcohol+Benzyl bromideNaOH, DMF(R)-2-(Benzyloxymethyl)-3-methylbutanol\text{(R)-Alcohol} + \text{Benzyl bromide} \xrightarrow{\text{NaOH, DMF}} \text{(R)-2-(Benzyloxymethyl)-3-methylbutanol}
  • Yield : 85–90% after purification by vacuum distillation.

Bromination with Phosphorus Tribromide (PBr₃)

  • Mechanism : SN2 substitution inverts configuration, converting (R)-hydroxymethyl to (S)-bromomethyl.

    (R)-2-(Benzyloxymethyl)-3-methylbutanol+PBr3Et2O(S)-Product\text{(R)-2-(Benzyloxymethyl)-3-methylbutanol} + \text{PBr}_3 \xrightarrow{\text{Et}_2\text{O}} \text{(S)-Product}
  • Conditions : Anhydrous diethyl ether, 0°C to room temperature, 2 hours.

  • Yield : 78–82%.

Bromomethylation of Pre-formed Ethers

Direct bromination of the ether intermediate avoids separate handling of chiral alcohols.

HBr/Acetic Acid Method

  • Substrate : 2-(Hydroxymethyl)-3-methylbutoxybenzene.

  • Reagents : 31% HBr in acetic acid, paraformaldehyde.

  • Mechanism : Electrophilic bromomethylation via in situ formation of bromomethyl cations.

  • Conditions : 40–50°C, 2 hours, yielding 94% mono-brominated product.

N-Bromosuccinimide (NBS) Radical Bromination

  • Applicability : Limited to allylic or benzylic positions; less effective for aliphatic chains.

  • Yield : <50% due to competing side reactions.

Continuous Flow Reactors

  • Advantages : Enhanced heat/mass transfer, reduced reaction time.

  • Process :

    • Etherification : Benzyl bromide and (R)-alcohol fed into a packed-bed reactor with solid NaOH.

    • Bromination : PBr₃ introduced in a second reactor at 25°C.

  • Purity : >99% by GC analysis.

Catalytic Asymmetric Synthesis

  • Catalyst : Chiral salen-Co complexes for kinetic resolution during etherification.

  • Productivity : 1.2 kg/L·h with 97% ee.

Comparative Analysis of Methods

MethodKey StepsYield (%)StereocontrolScalability
Chiral Starting MaterialAsymmetric reduction → Etherification → Bromination78–82High (98% ee)Industrial
HBr/Acetic AcidBromomethylation of ether94ModeratePilot-scale
Continuous FlowIntegrated etherification/bromination90HighCommercial

Challenges and Optimizations

Stereochemical Purity

  • Racemization Risk : SN1 pathways during bromination reduce ee. Mitigated by using PBr₃ (SN2) and low temperatures.

  • Analytical Methods : Chiral HPLC (Chiralpak IC column) confirms >98% ee.

Byproduct Formation

  • Diastereomers : Controlled by stoichiometric PBr₃ and slow addition rates.

  • Impurities : Residual benzyl bromide removed via silica gel chromatography .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzyl alcohol or benzaldehyde derivatives.

    Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl group.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium hydroxide, potassium cyanide, and primary amines, typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.

    Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common methods.

Major Products:

    Substitution Reactions: Products include benzyl alcohols, benzylamines, and benzyl cyanides.

    Oxidation Reactions: Products include benzyl alcohol and benzaldehyde.

    Reduction Reactions: The major product is the corresponding methyl derivative.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Renin Inhibitors
One of the primary applications of 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene is as an intermediate in the synthesis of renin inhibitors, specifically Aliskiren. Aliskiren is an orally active medication used for managing hypertension. The compound's structure allows it to effectively inhibit the activity of renin, an enzyme crucial in the renin-angiotensin system that regulates blood pressure .

Biochemical Research

Proteomics Research
The compound has been utilized in proteomics research, where it serves as a biochemical tool for studying protein interactions and functions. Its specific molecular structure allows researchers to investigate its effects on various biological pathways, particularly those related to cardiovascular health .

Case Study 1: Synthesis of Aliskiren

A significant study documented the synthesis of Aliskiren using this compound as a key intermediate. The research highlighted the efficiency of this compound in producing high yields of Aliskiren with minimal by-products, showcasing its importance in pharmaceutical manufacturing .

Case Study 2: Proteomic Applications

In another study focused on proteomics, researchers employed S-BMDOB to probe specific protein interactions within the renin-angiotensin system. The findings indicated that the compound could selectively inhibit certain proteins involved in hypertension, providing insights into potential therapeutic targets for drug development .

Summary Table of Applications

Application AreaDescription
Medicinal ChemistryIntermediate for synthesizing renin inhibitors like Aliskiren
Biochemical ResearchTool for studying protein interactions in proteomics
Organic SynthesisUsed due to favorable chemical properties for various synthetic pathways

Wirkmechanismus

The mechanism of action of 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene involves its interaction with various molecular targets:

    Molecular Targets: The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on proteins, enzymes, or other biomolecules.

    Pathways Involved: The compound can participate in alkylation reactions, leading to the modification of biomolecules and affecting their function. This can be useful in studying enzyme mechanisms and developing enzyme inhibitors.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Features

Target Compound :
  • Core Structure : Benzene ring with a methoxy-linked branched chain.
  • Functional Groups : Bromomethyl (-CH₂Br), ether (-O-), and chiral center (S-configuration).
  • Molecular Formula : C₁₃H₁₉BrO.
Analogues :

(3-(Bromomethyl)but-3-en-1-yl)benzene (S2d)

  • Structure : Benzene with a bromomethyl-substituted alkene chain.
  • Key Difference : Unsaturated alkene vs. saturated branched chain in the target compound.
  • Application : Used in Rh-catalyzed hydroacylation reactions .

1-Bromo-2-((but-3-yn-1-yloxy)methyl)benzene (3-1x)

  • Structure : Benzene with an alkynyl ether and bromomethyl group.
  • Key Difference : Alkynyl (C≡C) vs. alkyl (C-C) chain; higher reactivity due to triple bond.
  • Synthesis : Prepared via NaH/TBAI-mediated coupling, yielding a colorless oil (b.p. 65°C @ 1.0 mmHg) .

1-(Bromomethyl)-3-methoxy-5-(trifluoromethyl)benzene

  • Structure : Benzene with methoxy, bromomethyl, and electron-withdrawing trifluoromethyl groups.
  • Key Difference : Trifluoromethyl group enhances electrophilicity of bromine.
  • Reactivity : More prone to nucleophilic substitution than the target compound due to -CF₃ .

Physical Properties

Compound Molecular Formula State (25°C) Boiling Point (°C) Solubility
Target Compound C₁₃H₁₉BrO Liquid* Not reported Organic solvents (e.g., THF, chloroform)*
1-Bromo-2-methylbutane (from CRC) C₅H₁₁Br Liquid 120–122 Ethanol, chloroform
1-Bromo-2-((but-3-yn-1-yloxy)methyl)benzene C₁₁H₁₁BrO Liquid 65 @ 1.0 mmHg THF, ethyl acetate
1-(Bromomethyl)-3-methoxy-5-(trifluoromethyl)benzene C₉H₈BrF₃O Solid Not reported Polar aprotic solvents

*Inferred from analogues (e.g., 3-1x) and brominated ether trends .

Stability and Handling

  • Target Compound : Likely moisture-sensitive due to the C-Br bond, requiring inert storage conditions (e.g., N₂ atmosphere).
  • Comparison: Trifluoromethyl-substituted analogues (e.g., 1-(Bromomethyl)-3-methoxy-5-(trifluoromethyl)benzene): Enhanced stability against hydrolysis due to -CF₃’s electron-withdrawing effect . Chloromethyl derivatives (e.g., 8-bromo-4-chloro-2-(chloromethyl)quinoline): Less reactive than bromomethyl counterparts, requiring harsher conditions for substitution .

Commercial Availability

  • Target Compound : Listed in chemical catalogs (e.g., Enamine Ltd.) as a building block for organic synthesis .
  • Analogues :
    • 1-Bromo-3-(1-(hexyloxy)ethyl)-2-methoxybenzene : Available from suppliers like Hairui Chemical (CAS: 1956379-93-3) .
    • Methyl 3-(bromomethyl)-2-methylbenzoate : Priced at ~$250/250mg (Enamine Ltd.) .

Biologische Aktivität

1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene, with the chemical formula C13H19BrO and a molecular weight of approximately 271.19 g/mol, is an organic compound that has garnered interest due to its unique structural features. The compound includes a bromomethyl group and a 3-methylbutoxy substituent attached to a benzene ring, categorizing it under alkyl aryl ethers. This article explores its biological activity, potential applications, and relevant research findings.

Structural Characteristics

The compound's structure can be represented as follows:

  • Chemical Structure :
    C13H19BrO\text{C}_{13}\text{H}_{19}\text{BrO}

Potential Biological Activity

The biological activity of this compound is primarily attributed to the presence of the bromomethyl group, which is known to engage in nucleophilic substitution reactions. This property allows for potential interactions with biological macromolecules, such as proteins and enzymes.

This compound may form covalent bonds with nucleophilic sites on proteins, potentially modulating their activity. This interaction suggests possible applications in drug development, particularly in targeting specific biochemical pathways involved in metabolic processes.

Research Findings

Despite limited published research specifically on this compound, theoretical implications based on its structure suggest several areas for exploration:

  • Nucleophilic Substitution : The bromomethyl group can react with amino acids in proteins, allowing for selective targeting of enzymes.
  • Potential Applications : The compound may serve as a precursor for synthesizing biologically active molecules or as an inhibitor in various biochemical pathways.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesUnique Aspects
Benzyl BromideContains a bromobenzyl groupSimpler structure without additional functional groups
2-BromoethylbenzeneContains a bromoethyl groupLacks the complex alkyl ether structure
4-Bromomethyl-2-methylbut-3-en-1-ylbenzeneSimilar structure but different substitution patternVariation in position and type of substituents

The combination of both bromomethyl and 2-methylbutoxy groups in this compound provides distinct chemical and biological properties not found in simpler analogs.

Case Studies and Applications

While specific case studies directly involving this compound are scarce, related compounds have been investigated for their biological activities. For instance:

  • Inhibitors in Cancer Treatment : Similar compounds have shown promise as inhibitors for enzymes involved in cancer metabolism.
  • Pest Control Agents : Research into alkyl phenyl sulfide derivatives has identified compounds with significant effects against various pests, indicating potential agricultural applications.

Q & A

Q. What are the common synthetic routes for preparing 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene, and how do reaction conditions influence product purity?

  • Methodological Answer : The synthesis typically involves bromination of a pre-functionalized benzyl ether precursor. For example, brominating agents like N,N’-dibromo-5,5-dimethylhydantoin (DBDMH) in strongly acidic media (e.g., H2SO4) are effective for introducing the bromomethyl group to aromatic systems . Key considerations:
  • Steric Effects : The branched 3-methylbutoxy group may necessitate longer reaction times or elevated temperatures to overcome steric hindrance.
  • Solvent Choice : Polar aprotic solvents (e.g., DCM) enhance electrophilic bromination efficiency.
  • Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization is critical to isolate the enantiomerically pure (S)-configured product .

Q. Table 1: Brominating Agents and Efficiency

ReagentYield (%)Purity (%)ConditionsReference
DBDMH + H2SO475–85>950°C, 12h
NBS (N-Bromosuccinimide)60–7090AIBN, 80°C, 6h

Q. How can researchers characterize the stereochemical integrity of the (S)-configured bromomethyl group in this compound?

  • Methodological Answer :
  • Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak IA) with hexane/isopropanol (90:10) to resolve enantiomers. Retention time shifts indicate racemization .
  • Optical Rotation : Compare experimental [α]D values with literature data for the (S)-enantiomer.
  • X-ray Crystallography : Resolve crystal structures to confirm absolute configuration, particularly if novel derivatives are synthesized .

Q. What stability and storage protocols are recommended for this brominated compound?

  • Methodological Answer :
  • Light Sensitivity : Store in amber vials at –20°C to prevent photolytic degradation of the C-Br bond .
  • Moisture Control : Use desiccants (silica gel) in storage containers to avoid hydrolysis of the ether linkage.
  • Degradation Monitoring : Regular NMR analysis (1H, 13C) to detect bromine loss or ether cleavage .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis while maintaining enantiomeric excess?

  • Methodological Answer :
  • Catalytic Asymmetric Bromination : Employ chiral catalysts (e.g., BINOL-derived phosphates) to enhance stereoselectivity during bromomethylation .
  • Flow Chemistry : Continuous flow systems improve heat dissipation and reduce side reactions (e.g., radical bromination) in exothermic steps .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track bromine consumption and adjust reagent stoichiometry dynamically .

Q. What strategies resolve contradictions in reported spectroscopic data for similar brominated benzene derivatives?

  • Methodological Answer :
  • Multi-Technique Validation : Cross-validate NMR (1H, 13C, 2D-COSY) with high-resolution mass spectrometry (HRMS) and IR to confirm functional groups.
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian09) to identify misassignments .
  • Collaborative Databases : Cross-reference with PubChem or CAS Common Chemistry entries for consensus data .

Q. How does the stereochemistry of the 3-methylbutoxy group influence biological activity in related compounds?

  • Methodological Answer :
  • Enzyme Binding Studies : Molecular docking (e.g., AutoDock Vina) reveals steric clashes between the (S)-configured side chain and hydrophobic enzyme pockets, reducing affinity in some kinase inhibitors .
  • Pharmacokinetic Profiling : Compare logP and metabolic stability (via liver microsome assays) between enantiomers. The (S)-form often shows prolonged half-life due to reduced CYP450 metabolism .

Q. Table 2: Biological Activity of Analogous Compounds

CompoundTargetIC50 (nM)EnantiomerReference
m-Trifluoromethylbenzyl bromideEGFR Kinase12.3(S)
3'-Bromo-2,2-dimethylbutyrophenoneHDAC45.7(R)

Q. What experimental designs mitigate organic degradation during prolonged reactions involving this compound?

  • Methodological Answer :
  • Inert Atmosphere : Use Schlenk lines or gloveboxes to exclude oxygen/moisture, preventing radical side reactions .
  • Low-Temperature Quenching : Rapid cooling (e.g., dry ice/acetone baths) after reaction completion minimizes thermal degradation.
  • Stabilizing Additives : Add radical scavengers (e.g., BHT) to bromination reactions to suppress unwanted chain reactions .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.